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Abstract

Carbaryl (1-naphthyl-N-methylcarbamate), a broad-spectrum carbamate insecticide, has been
extensively used in agriculture and residential settings for decades.[1] While its primary
mechanism of toxicity is the reversible inhibition of acetylcholinesterase (AChE), a growing
body of scientific evidence has classified Carbaryl as an endocrine-disrupting chemical (EDC).
[2][3] This technical guide provides a comprehensive overview of the endocrine-disrupting
properties of Carbaryl, focusing on its effects on the male and female reproductive axes,
thyroid function, and developmental processes. It synthesizes findings from in vivo and in vitro
studies, presents quantitative data in structured tables, details key experimental protocols, and
visualizes the implicated signaling pathways and workflows to support advanced research and
drug development efforts.

Primary Mechanism of Action: Acetylcholinesterase
Inhibition

Carbaryl's principal insecticidal and toxicological effect in mammals is the inhibition of the
acetylcholinesterase (AChE) enzyme.[4][5] By carbamylating the active site of AChE, Carbaryl
prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[5]

This leads to an accumulation of ACh and subsequent overstimulation of cholinergic receptors,
resulting in neurotoxic effects that can range from muscle twitching and cramps to convulsions

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b7772274?utm_src=pdf-interest
https://www.benchchem.com/product/b7772274?utm_src=pdf-body
https://www.benchchem.com/product/b7772274?utm_src=pdf-body
https://www.entomologyjournals.com/assets/archives/2018/vol3issue6/3-6-13-301.pdf
https://www.benchchem.com/product/b7772274?utm_src=pdf-body
https://www.researchgate.net/publication/382050106_Review_on_effect_of_carbamate_pesticide_on_male_reproductive_system_of_mammals
https://www.epa.gov/sites/default/files/2016-09/documents/carbaryl.pdf
https://www.benchchem.com/product/b7772274?utm_src=pdf-body
https://www.benchchem.com/product/b7772274?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4169678/
https://npic.orst.edu/factsheets/archive/carbtech.pdf
https://www.benchchem.com/product/b7772274?utm_src=pdf-body
https://npic.orst.edu/factsheets/archive/carbtech.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7772274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

and respiratory failure at high doses.[3][6] This AChE inhibition is reversible, differentiating it
from the irreversible inhibition caused by organophosphate pesticides.[2]

Endocrine Disruption: Effects on the Male
Reproductive System

Significant research has focused on Carbaryl's detrimental effects on the male reproductive
system, demonstrating its ability to interfere with the Hypothalamic-Pituitary-Gonadal (HPG)
axis and directly impact testicular function.[1][4]

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG)
AXis

Studies in animal models, particularly rats, have consistently shown that Carbaryl exposure
alters the hormonal balance of the HPG axis. Exposure leads to a significant reduction in
serum testosterone levels.[4][7] This decline in testosterone is often accompanied by a
compensatory increase in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
[1][4] The elevated LH and FSH levels suggest that Carbaryl's primary effect may be at the

testicular level (disrupting steroidogenesis) rather than a direct suppression of the pituitary,
which then responds to the low testosterone via a negative feedback loop.[4]

// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"];
Pituitary [label="Anterior Pituitary", fillcolor="#F1F3F4", fontcolor="#202124"]; Testes
[label="Testes\n(Leydig Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Testosterone
[label="Testosterone", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
Carbaryl [label="Carbaryl", shape=box, style="filled,rounded", fillcolor="#EA4335",
fontcolor="#FFFFFF"];

/l Edges Hypothalamus -> Pituitary [label=" GnRH (+)", color="#34A853"]; Pituitary -> Testes
[label="LH, FSH (+)", color="#34A853"]; Testes -> Testosterone [label="Synthesis",
style=dashed]; Testosterone -> Hypothalamus [label="Negative\nFeedback (-)",
color="#EA4335"]; Testosterone -> Pituitary [label="Negative\nFeedback (-)",
color="#EA4335"]; Carbaryl -> Testes [label="Inhibits\nSteroidogenesis", color="#EA4335",
style=bold]; } /dot

Figure 1. Carbaryl's disruption of the male HPG axis.
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Impaired Spermatogenesis and Testicular
Histopathology

Carbaryl exposure is linked to a range of testicular toxicities. Direct effects include a reduction
in the number of spermatogenic and Leydig cells, which are responsible for sperm production
and testosterone synthesis, respectively.[4] This cellular damage contributes to a decreased
diameter of seminiferous tubules and overall testes weight.[4][7]

Functionally, these changes manifest as:

e Reduced Sperm Count and Motility: Dose-dependent decreases in epididymal sperm count
and motility have been observed in rats.[5][8]

» Increased Sperm Abnormalities: A higher incidence of abnormal sperm morphology is a
common finding following Carbaryl exposure.[1][8]

These effects are believed to stem from Carbaryl's ability to inhibit DNA synthesis, reduce RNA
levels, and disrupt mitochondrial function, thereby limiting cellular growth and energy
production.[4]

Endocrine Disruption: Effects on the Female
Reproductive System

Carbaryl also interferes with the female reproductive system by altering hormonal regulation
and directly affecting ovarian function.

Disruption of the Estrous Cycle and Steroidogenesis

In female rats, Carbaryl exposure has been shown to disrupt the normal estrous cycle, with
treated animals exhibiting fewer cycles compared to controls.[7][9] This is accompanied by
alterations in circulating steroid hormones. Studies have reported decreased levels of 17[3-
estradiol (E2) and changes in progesterone levels following Carbaryl administration.[9]

An in vitro study using primary human granulosa-lutein cells (hGLCs) provided mechanistic
insight into Carbaryl's anti-steroidogenic effects.[10] The study found that Carbaryl inhibits
both basal and FSH-induced progesterone production in a dose-dependent manner. This
inhibition was linked to a reduction in cyclic adenosine monophosphate (CAMP) generation.[10]

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b7772274?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4169678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4169678/
https://joe.bioscientifica.com/view/journals/joe/266/2/JOE-24-0379.pdf
https://npic.orst.edu/factsheets/archive/carbtech.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1253656/
https://www.benchchem.com/product/b7772274?utm_src=pdf-body
https://www.entomologyjournals.com/assets/archives/2018/vol3issue6/3-6-13-301.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1253656/
https://www.benchchem.com/product/b7772274?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4169678/
https://www.benchchem.com/product/b7772274?utm_src=pdf-body
https://www.benchchem.com/product/b7772274?utm_src=pdf-body
https://joe.bioscientifica.com/view/journals/joe/266/2/JOE-24-0379.pdf
https://pubmed.ncbi.nlm.nih.gov/16188102/
https://www.benchchem.com/product/b7772274?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16188102/
https://www.benchchem.com/product/b7772274?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16413094/
https://www.benchchem.com/product/b7772274?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16413094/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7772274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Since the inhibitory effects could be reversed by forskolin (an adenylyl cyclase activator), it
suggests Carbaryl acts upstream of or at the level of the adenylyl cyclase enzyme in the cAMP
signaling pathway, a pivotal pathway for steroidogenesis.[10] The study also implicates
obstruction of cholesterol transport into the mitochondria as another potential mechanism.[10]

// Nodes FSHR [label="FSH Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; AC
[label="Adenyly\nCyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP",
shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse,
fillcolor="#FBBCO05", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4",
fontcolor="#202124"]; StAR [label="StAR Protein\nExpression", fillcolor="#F1F3F4",
fontcolor="#202124"]; Cholesterol [label="Cholesterol\nTransport", shape=ellipse,
fillcolor="#FFFFFF", fontcolor="#202124"]; Progesterone [label="Progesterone\nSynthesis",
shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carbaryl [label="Carbaryl",
shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

I/l Edges FSHR -> AC [label="Activates", color="#34A853"]; ATP -> AC [style=dashed]; AC ->
cAMP [label="Converts", color="#34A853"]; CAMP -> PKA [label="Activates", color="#34A853"];
PKA -> StAR [label="Upregulates”, color="#34A853"]; StAR -> Cholesterol [label="Mediates",
color="#34A853"]; Cholesterol -> Progesterone; Carbaryl -> AC [label="Inhibits",
color="#EA4335", style=bold]; Carbaryl -> Cholesterol [label="Obstructs", color="#EA4335",
style=bold, constraint=false]; } /dot

Figure 2. Proposed mechanism of Carbaryl's inhibition of ovarian progesterone synthesis.

Effects on the Thyroid Axis

While the effects on reproductive hormones are more extensively documented, evidence
suggests Carbaryl can also disrupt thyroid function.[6] In a two-year feeding study with rats,
effects on the thyroid were observed at the highest dose.[6] Studies on agricultural workers
have linked exposure to insecticides, including Carbaryl, with altered thyroid hormone
concentrations.[11] The mechanisms may involve interference with hormone synthesis,
transport, or metabolism.[12][13] However, the direct pathways of Carbaryl-induced thyroid
disruption require further elucidation.

Quantitative Data Summary
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The following tables summarize quantitative findings from key animal and in vitro studies on the
endocrine-disrupting effects of Carbaryl.

Table 1: Effects of Carbaryl on Male Reproductive Parameters

Exposure
Species Dose Route & Parameter Result Reference
Duration
] ] Serum Significant
Male Wistar 10 mgl/kg & Intraperiton
Testosteron decrease at [4][7]
Rat 30 mgl/kg eal, 35 days
e both doses
) ) Significant
Male Wistar 10 mg/kg & Intraperitonea )
Serum LH increase at [4]
Rat 30 mg/kg [, 35 days
both doses
) ) Significant
Male Wistar 10 mg/kg & Intraperitonea )
Serum FSH increase at [4]
Rat 30 mg/kg [, 35 days
both doses
Male Wistar 10 mg/kg & Intraperitonea  Testes Significant 7]
Rat 30 mg/kg [, 35 days Weight reduction
] ] Seminiferous o
Male Wistar 10 mg/kg & Intraperitonea Significant
Tubule _ [41171
Rat 30 mg/kg [, 35 days ) reduction
Diameter
) ] Leydig & Significant
Male Wistar 10 mg/kg & Intraperitonea )
Spermatogen  decrease in 41071
Rat 30 mg/kg [, 35 days )
ic Cells cell count

| Male Rat | 50 mg/kg & 100 mg/kg | Oral, 60 days | Sperm Motility & Count | Dose-related
reductions |[5] |

Table 2: Effects of Carbaryl on Female Reproductive Parameters
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Exposure
Model Dose ] Parameter Result Reference
Duration
1.028,
Number of L
Female SD 5.140, Oral, 30 Significant
Estrous [9]
Rat 25.704 days decrease
Cycles
mgl/kgl/day
Significant
decrease
Female SD 25.704 Serum 17[3-
Oral, 30 days ] (from 28.76 9]
Rat mg/kg/day estradiol (E2)
to0 19.93
nmol/L)
Significant
Serum )
Female SD 1.028 increase
Oral, 30 days  Progesterone 9]
Rat mg/kg/day P4 (from 0.63 to
1.21 nmol/L)
Human ] Basal Dose-
1,5, 25,125 In vitro, 24
Granulosa Progesterone  dependent [10]
pmol/L hours ] o
Cells Production inhibition
Human ) ) Dose-
1,5, 25,125 In vitro, 24 FSH-induced
Granulosa dependent [10]
pumol/L hours Progesterone =
Cells inhibition

| Human Granulosa Cells | 1, 5, 25, 125 ymol/L | In vitro, 24 hours | cAMP Production |
Reduced abundance |[10] |

Key Experimental Protocols

In Vivo Male Rat Reproductive Toxicity Study

This protocol is based on the methodology described by Fattahi et al. (2012).[4]

o Test System: Adult male Wistar rats (N=60), weighing approximately 200-250g.

o Acclimation: Animals are housed under standard laboratory conditions (12h light/dark cycle,

22+2°C) for at least one week prior to the experiment, with ad libitum access to standard
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chow and water.

Grouping: Rats are randomly divided into four equal groups (n=15):
o Control Group: No injection.
o Sham Group: Intraperitoneal (IP) injection of olive oil (vehicle).

o Experimental Group 1: IP injection of Carbaryl (10 mg/kg body weight) dissolved in olive
oil.

o Experimental Group 2: IP injection of Carbaryl (30 mg/kg body weight) dissolved in olive
oil.

Dosing Regimen: Animals receive daily IP injections for a period of 35 days.
Endpoint Collection: 24 hours after the final dose, animals are anesthetized.

o Blood Sampling: Blood is collected via cardiac puncture. Serum is separated by
centrifugation and stored at -20°C for hormone analysis.

o Tissue Collection: Testes are excised, trimmed of fat, and weighed. One testis is fixed in
Bouin's solution for histological processing, and the other can be snap-frozen for
biochemical assays.

Analysis:

o Hormone Analysis: Serum levels of testosterone, LH, and FSH are quantified using
Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits.

o Histopathology: Fixed testes are embedded in paraffin, sectioned (e.g., at 5 um), and
stained with Hematoxylin and Eosin (H&E). Microscopic examination is performed to
measure seminiferous tubule diameter and count various cell types (e.g., Leydig, Sertoli,
spermatogonia, spermatids).

Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test (e.g.,
Tukey's) to compare between groups. A p-value of <0.05 is considered statistically
significant.
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Figure 3. Experimental workflow for an in vivo male reproductive toxicity study.
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In Vitro Human Granulosa Cell Steroidogenesis Assay

This protocol is based on the methodology used to assess Carbaryl's effect on progesterone
synthesis.[10]

o Cell Culture: Primary human granulosa-lutein cells (hnGLCs) are obtained from patients
undergoing oocyte retrieval for in vitro fertilization (with informed consent). Cells are purified
and cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine
serum and antibiotics.

o Experimental Setup: Cells are seeded in multi-well plates and allowed to attach. The medium
is then replaced with a serum-free medium containing various treatments.

e Treatment Groups:

[¢]

Control: Medium only.

[e]

Carbaryl: Medium with increasing concentrations of Carbaryl (e.g., 0, 1, 5, 25, 125
pmol/L).

[¢]

FSH Stimulation: Medium with a fixed concentration of FSH plus increasing concentrations
of Carbaryl.

[¢]

Forskolin Rescue: Medium with FSH, Carbaryl, and a fixed concentration of forskolin.
e Incubation: Cells are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
e Endpoint Measurement:

o Progesterone Quantification: The concentration of progesterone in the culture medium is
measured using a specific immunoassay (ELISA or RIA).

o cAMP Measurement: Intracellular or extracellular cCAMP levels are quantified using a
competitive immunoassay Kit.

o Cell Viability: A cell viability assay (e.g., MTS or MTT) is performed on the cells to rule out
cytotoxicity as a cause for reduced hormone production.
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» Statistical Analysis: Results are analyzed using ANOVA to determine dose-dependent effects
and compare treatment groups.

Conclusion and Future Directions

The evidence strongly indicates that Carbaryl functions as an endocrine disruptor, exerting
significant adverse effects on both the male and female reproductive systems. The primary
mechanisms involve the disruption of the HPG axis, inhibition of testicular and ovarian
steroidogenesis, and direct cellular toxicity to gonadal tissues. While the primary toxic action of
Carbaryl remains AChE inhibition, its endocrine-disrupting properties are evident at sub-lethal
concentrations and represent a critical consideration for risk assessment.

For researchers and drug development professionals, these findings highlight the importance
of screening compounds for endocrine-disrupting activity. Future research should aim to:

o Fully elucidate the molecular targets of Carbaryl within the steroidogenic and thyroid
signaling pathways.

¢ Investigate the potential for transgenerational effects resulting from developmental exposure.
o Explore the synergistic effects of Carbaryl with other environmental contaminants.

o Develop sensitive biomarkers to assess Carbaryl-induced endocrine disruption in human
populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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